Iodomethanesulfonamide

Description

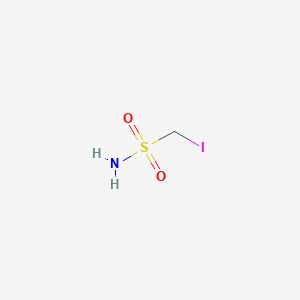

Structure

3D Structure

Properties

IUPAC Name |

iodomethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGDRDDFTVNCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Iodomethanesulfonamide and Its Analogues

Direct Synthetic Approaches to Iodomethanesulfonamide

The direct synthesis of this compound can be approached through the formation of its precursor, iodomethanesulfonic acid, followed by amidation.

Elucidation of Reaction Pathways and Optimal Synthesis Conditions

The primary pathway to this compound involves a two-step process. The first step is the synthesis of iodomethanesulfonic acid or its salts. A documented method for this is the reaction of iodoform (B1672029) with a sulfite (B76179) or bisulfite. For instance, the reaction of iodoform with sodium sulfite in an aqueous solution yields sodium iodomethanesulfonate. This reaction's progress is influenced by factors such as temperature and the pH of the reaction medium. While specific optimal conditions for the synthesis of this compound are not extensively detailed in readily available literature, general principles of sulfonamide synthesis suggest that the subsequent amidation of an iodomethanesulfonyl intermediate would be optimized by controlling the reaction temperature, choice of solvent, and the presence of a suitable base to neutralize the hydrogen halide byproduct.

Identification of Precursor Compounds and Reagent Systems

The key precursor for the synthesis of this compound is iodomethanesulfonic acid or its derivatives, such as iodomethanesulfonyl chloride.

Precursor Compounds and Reagents for Iodomethanesulfonic Acid:

| Precursor Compound | Reagent System | Product |

| Iodoform (CHI₃) | Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃) in water | Sodium iodomethanesulfonate |

The conversion of the resulting iodomethanesulfonate to a more reactive intermediate, such as iodomethanesulfonyl chloride, would typically be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This activated intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the final this compound product. The amidation step is a standard procedure in organic chemistry for forming sulfonamides from sulfonyl chlorides. sci-hub.se

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities.

Strategies for the Preparation of Related Halogenated Methanesulfonamides (e.g., Bromomethanesulfonamide (B2606596), Chloromethanesulfonamide)

The synthesis of other halogenated methanesulfonamides follows similar principles to that of the iodo-analogue, starting from the corresponding halogenated methane (B114726) derivative.

Chloromethanesulfonamide (B1265948): The synthesis of chloromethanesulfonamide can be achieved starting from dichloromethane (B109758). Reaction of dichloromethane with sodium sulfite yields sodium chloromethanesulfonate. google.com This salt can then be converted to chloromethanesulfonyl chloride using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. google.com Subsequent reaction of the chloromethanesulfonyl chloride with ammonia provides chloromethanesulfonamide.

Bromomethanesulfonamide: A plausible route to bromomethanesulfonamide would involve the initial formation of bromomethanesulfonyl chloride. This can be synthesized from bromomethanethiol or other suitable sulfur-containing precursors through oxidative chlorination. Following the formation of bromomethanesulfonyl chloride, amidation with ammonia would yield bromomethanesulfonamide.

Table of Halogenated Methanesulfonamide (B31651) Precursors:

| Target Compound | Starting Material | Intermediate |

| Chloromethanesulfonamide | Dichloromethane | Chloromethanesulfonyl chloride |

| Bromomethanesulfonamide | Dibromomethane | Bromomethanesulfonyl chloride |

Derivatization Through Alkylation and Subsequent Cyclization Reactions

The sulfonamide nitrogen of this compound and its analogues can be alkylated, and if the alkyl group contains a suitable unsaturation, subsequent intramolecular cyclization can lead to heterocyclic structures. The generation of α-sulfonamidyl radicals from α-halomethylsulfonamides can initiate intramolecular cyclization. figshare.com For instance, N-alkenyl halogenated methanesulfonamides can undergo radical-induced cyclization to form five- or six-membered rings. The regioselectivity of these cyclizations can be influenced by the nature of the halogen and the substitution pattern on the alkene.

These reactions often proceed via a radical pathway, initiated by a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tri-n-butyltin hydride. The choice of reaction conditions, including the initiator and solvent, is critical for achieving high yields and selectivity in these cyclization reactions.

Formation of Sulfonamide-Linked Conjugates and Bisubstrates

This compound and its analogues can be incorporated into larger molecules to form conjugates and bisubstrates. This is typically achieved by reacting the sulfonamide or a suitable derivative with another molecule containing a reactive functional group. For example, the sulfonamide nitrogen can act as a nucleophile to displace a leaving group on another molecule, forming a new nitrogen-carbon or nitrogen-sulfur bond.

The synthesis of such conjugates often involves standard coupling reactions. For instance, a molecule containing a sulfonyl chloride group can be reacted with an amine-containing molecule to form a sulfonamide linkage. Alternatively, an alkyl halide-containing molecule can be reacted with a sulfonamide in the presence of a base to form an N-alkylated sulfonamide conjugate. These strategies are widely used in medicinal chemistry to link a pharmacophore to a targeting moiety or to create bivalent ligands.

Mechanistic Investigations of this compound Synthesis

A thorough understanding of the reaction mechanisms and the influence of various parameters is critical for the efficient and selective synthesis of this compound. This section delves into the proposed mechanistic pathways and the key factors that can be manipulated to optimize synthetic outcomes.

Unraveling Reaction Mechanisms and Intermediates

The synthesis of this compound can be envisioned through several plausible mechanistic routes, primarily revolving around the formation of the S-N and N-I bonds.

Route 1: Nucleophilic Substitution followed by N-Iodination

A primary route likely involves the initial synthesis of methanesulfonamide, followed by a subsequent iodination step.

Step 1: Formation of Methanesulfonamide. This foundational step is typically achieved through the reaction of methanesulfonyl chloride with ammonia. The mechanism is a classical nucleophilic acyl substitution. The highly electrophilic sulfur atom of methanesulfonyl chloride is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by the elimination of a chloride ion, yielding methanesulfonamide. This reaction is generally straightforward and proceeds with high efficiency.

Step 2: N-Iodination of Methanesulfonamide. The subsequent introduction of an iodine atom onto the nitrogen of methanesulfonamide is a key step. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base. The mechanism is believed to proceed via the deprotonation of the sulfonamide N-H by a base, generating a nucleophilic sulfonamide anion. This anion then attacks the electrophilic iodine source (e.g., the iodine atom in NIS), resulting in the formation of the N-I bond and the desired this compound.

Route 2: Reactions Involving Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for facilitating a variety of transformations, including the formation of nitrogen-containing compounds. A plausible pathway for the synthesis of this compound could involve a hypervalent iodine-mediated process.

One proposed mechanism involves the in situ generation of a reactive iodinating species from an alkyl iodide. For instance, an alkyl iodide can be oxidized by an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to form a highly unstable hypervalent iodine intermediate, iodosylpropane. This intermediate can rapidly decompose to generate hypoiodous acid. The hypoiodous acid can then react with a sulfinate precursor, which in turn is attacked by an amine to form the sulfonamide. While this has been demonstrated for sulfonamide synthesis in general, a modification of this approach using an appropriate nitrogen source could potentially lead to this compound.

Another possibility involves the direct transfer of an "NH" group to a suitable sulfur-containing precursor using hypervalent iodine reagents. Such reactions are known to proceed through intermediate iodonitrenes. While this has been more extensively studied for the synthesis of sulfoximines and sulfonimidamides, the underlying principles could be adapted for the synthesis of N-functionalized sulfonamides.

Proposed Intermediates:

Across these proposed pathways, several key intermediates are likely to be involved:

Sulfonamide Anion: In the N-iodination of methanesulfonamide, the deprotonated sulfonamide is a crucial nucleophilic intermediate.

Hypervalent Iodine Species: In reactions utilizing alkyl iodides and oxidants, transient and highly reactive hypervalent iodine intermediates like iodosylalkanes are proposed.

Sulfonyl Iodide: In some pathways, a sulfonyl iodide intermediate may be formed, which is then rapidly trapped by an amine source.

Iodonitrene: In more advanced synthetic strategies, the formation of an iodonitrene intermediate could be a key step in the formation of the S-N bond.

Influence of Reaction Parameters on Synthetic Yields and Selectivity

The successful synthesis of this compound, like any chemical transformation, is highly dependent on the careful control of various reaction parameters. The optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Temperature:

Temperature plays a critical role in reaction kinetics. For the nucleophilic substitution reaction between methanesulfonyl chloride and ammonia, the reaction is often performed at moderate temperatures to ensure a reasonable reaction rate without promoting side reactions. The subsequent N-iodination step is typically carried out at or below room temperature to control the reactivity of the iodinating agent and prevent over-iodination or decomposition of the product. Higher temperatures in some radical-mediated pathways might be necessary to initiate the reaction but could also lead to decreased selectivity.

Solvent:

The choice of solvent can significantly influence reaction outcomes by affecting the solubility of reactants, stabilizing intermediates, and influencing reaction rates. For the synthesis of methanesulfonamide, polar aprotic solvents like acetonitrile (B52724) or dichloromethane are often employed. In the N-iodination step, the choice of solvent can impact the efficacy of the base and the solubility of the sulfonamide. The use of polar solvents can also be crucial in reactions involving hypervalent iodine reagents.

Catalyst:

While the direct synthesis of this compound may not necessarily require a catalyst, analogous reactions for the synthesis of halosulfonamides have benefited from their use. For instance, in some iodination reactions, the use of a catalyst can enhance the electrophilicity of the iodine source. Transition metal catalysts have also been employed in the synthesis of complex sulfonamides, although their direct applicability to this compound remains to be explored. The presence of a base is often crucial in the N-iodination step, acting as a catalyst by facilitating the formation of the nucleophilic sulfonamide anion.

Stoichiometry of Reactants:

The molar ratio of the reactants is a key parameter to control for achieving high yields and selectivity. In the synthesis of methanesulfonamide, an excess of ammonia is often used to drive the reaction to completion and to neutralize the HCl byproduct. In the N-iodination step, the stoichiometry of the iodinating agent must be carefully controlled to avoid di-iodination or other side reactions. A slight excess of the iodinating agent is sometimes used to ensure complete conversion of the starting sulfonamide.

The following interactive data tables illustrate the potential impact of varying reaction parameters on the yield of a hypothetical synthesis of an N-halosulfonamide, based on general principles observed in the literature for analogous compounds.

Table 1: Effect of Solvent on the Yield of N-Iodination

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.1 | 75 |

| Acetonitrile | 37.5 | 88 |

| Tetrahydrofuran | 7.6 | 65 |

| N,N-Dimethylformamide | 36.7 | 82 |

Note: This table illustrates a common trend where polar aprotic solvents can enhance the rate of nucleophilic substitution reactions.

Table 2: Influence of Base on the N-Iodination Reaction

| Base | pKa of Conjugate Acid | Yield (%) |

| Triethylamine | 10.75 | 78 |

| Pyridine | 5.25 | 65 |

| Sodium Carbonate | 10.33 | 85 |

| Potassium tert-Butoxide | 19.0 | 92 |

Note: This table demonstrates that stronger bases can be more effective in deprotonating the sulfonamide, leading to higher yields, although very strong bases may also promote side reactions.

Table 3: Impact of Temperature on Reaction Time and Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 12 | 85 |

| 25 (Room Temp) | 4 | 90 |

| 50 | 1 | 75 (with byproducts) |

Note: This table shows a typical trade-off where higher temperatures can decrease reaction time but may also lead to lower selectivity and the formation of unwanted byproducts.

Reactivity Profiles and Mechanistic Studies of Iodomethanesulfonamide

Electrophilic Reactivity of Iodomethanesulfonamide

The electrophilicity of this compound is a key aspect of its chemical reactivity, primarily centered around the carbon-iodine and sulfur-nitrogen bonds. The electron-withdrawing nature of the sulfonyl group enhances the electrophilic character of the adjacent carbon and nitrogen atoms, making them susceptible to attack by nucleophiles.

Analysis of Nucleophilic Attack Pathways and Adduct Formation

Nucleophilic attack on this compound can proceed through several pathways, largely dependent on the nature of the nucleophile and the reaction conditions. The primary sites for nucleophilic attack are the carbon atom of the iodomethyl group and the nitrogen atom of the sulfonamide moiety.

Attack at the carbon atom results in the displacement of the iodide ion, a good leaving group, through a nucleophilic substitution reaction. This pathway leads to the formation of a variety of substituted methanesulfonamides. The general mechanism for this SN2 reaction involves the backside attack of the nucleophile on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral.

Alternatively, strong nucleophiles can attack the electrophilic nitrogen atom. The presence of the electron-withdrawing sulfonyl group makes the nitrogen atom electron-deficient and thus a target for nucleophilic attack. This can lead to the formation of adducts where the nucleophile is bonded to the nitrogen atom. The stability and subsequent reactivity of these adducts are influenced by the nature of the nucleophile and the reaction environment.

| Nucleophile (Nu⁻) | Site of Attack | Product Type |

| Soft Nucleophiles (e.g., RS⁻, I⁻) | Carbon | Substituted Methanesulfonamide (B31651) (Nu-CH₂SO₂NH₂) |

| Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | Nitrogen | Nitrogen Adduct (CH₃SO₂(NH₂)Nu) |

Table 1: Predicted Nucleophilic Attack Pathways on this compound

Comparative Reactivity Studies with Related Halogenated Sulfonamides

Comparative studies on the reactivity of halogenated sulfonamides reveal a trend that correlates with the nature of the halogen atom. The reactivity generally follows the order of I > Br > Cl, which is consistent with the leaving group ability of the halide ions (I⁻ > Br⁻ > Cl⁻).

In nucleophilic substitution reactions at the α-carbon, this compound is significantly more reactive than its bromo and chloro analogs. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds, making the iodide ion a better leaving group.

| Halogenated Sulfonamide | Relative Reactivity (SN2) |

| This compound | High |

| Bromomethanesulfonamide (B2606596) | Moderate |

| Chloromethanesulfonamide (B1265948) | Low |

Table 2: Comparative Reactivity of Halogenated Methanesulfonamides in SN2 Reactions

Nitrogen Transfer Reactions Involving this compound and its Precursors

This compound and its derivatives can serve as reagents for nitrogen transfer reactions, providing a pathway for the introduction of nitrogen-containing functional groups into organic molecules.

Role as an Electrophilic Aminating Reagent

This compound can act as an electrophilic aminating reagent, where the -SO₂NH₂ group is transferred to a nucleophilic substrate. wikipedia.orgnih.gov This reactivity is facilitated by the electrophilic nature of the nitrogen atom, which is enhanced by the adjacent sulfonyl group. In these reactions, a suitable base is often required to deprotonate the sulfonamide nitrogen, generating a more potent aminating species. The reaction proceeds via the attack of a nucleophile on the electrophilic nitrogen, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

Mechanistic Exploration of Iodonitrene-Mediated Processes for Nitrogen Transfer

The formation of an iodonitrene intermediate has been proposed in certain nitrogen transfer reactions involving precursors related to this compound. An iodonitrene is a highly reactive species containing a nitrogen atom with only six valence electrons, making it strongly electrophilic. While not directly generated from this compound itself in most contexts, related hypervalent iodine compounds can produce iodonitrenes. These intermediates can then react with a variety of substrates, such as alkenes, to form aziridines or other nitrogen-containing heterocycles. The mechanism involves the electrophilic addition of the iodonitrene to the substrate.

Investigation of Oxaziridine (B8769555) Intermediates in Heteroatom Transfer Reactions

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. wikipedia.org They are known to be involved as intermediates in various heteroatom transfer reactions, including amination and oxidation. researchgate.netacs.org In the context of reactions involving sulfonamides, the in situ formation of an oxaziridine intermediate can occur through the oxidation of an imine precursor. These oxaziridine intermediates can then act as electrophilic nitrogen or oxygen transfer agents. nih.gov For instance, an N-sulfonyl oxaziridine can transfer its nitrogen atom to a nucleophile. researchgate.net While the direct involvement of oxaziridine intermediates in reactions of this compound is not extensively documented, it represents a plausible mechanistic pathway for certain nitrogen transfer reactions under oxidative conditions.

Oxidation and Reduction Chemistry of this compound

Currently, there is a lack of specific published research detailing the oxidation and reduction chemistry of this compound.

Studies on Oxidation Products (e.g., Sulfonic Acids, Sulfonyl Chlorides)

No specific studies on the oxidation products of this compound were found in the available scientific literature.

Characterization of Reduction Products (e.g., Methanesulfonamide and its Derivatives)

Specific research characterizing the reduction products of this compound is not present in the current scientific literature.

Theoretical and Computational Chemistry for Mechanistic Elucidation

There is no available research on the application of theoretical and computational chemistry to understand the mechanistic aspects of this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

No published studies utilizing Density Functional Theory (DFT) to calculate the reaction pathways of this compound were identified.

Computational Modeling of Reactivity, Selectivity, and Electronic Structure

Computational models specifically detailing the reactivity, selectivity, and electronic structure of this compound are not available in the scientific literature.

Applications of Iodomethanesulfonamide in Organic Synthesis and Reagent Design

Utility in Complex Molecule Synthesis

Iodomethanesulfonamide serves as a key building block in the synthesis of intricate molecular architectures, particularly those with therapeutic potential. Its ability to participate in specific alkylation reactions makes it a reagent of choice for introducing the methanesulfonamide (B31651) group into target molecules.

A significant application of this compound is in the synthesis of selective enzyme inhibitors. For instance, it has been instrumental in the preparation of a class of L-hexonate dehydrogenase inhibitors. The synthesis involves the alkylation of fluorene-9-carboxylic acid esters with this compound, followed by a cyclization step. This approach has yielded compounds that exhibit selective inhibition of L-hexonate dehydrogenase with IC50 values in the micromolar range, demonstrating the utility of this compound in generating molecules with specific biological activities.

| Inhibitor Class | Synthetic Precursor | Key Reagent | Enzyme Target | Inhibitory Potency (IC50) |

| Fluorene-based inhibitors | Fluorene-9-carboxylic acid esters | This compound | L-hexonate Dehydrogenase | ~10⁻⁶ M |

Role in Aminoglycoside Chemistry and Mechanistic Probes

This compound has found a critical role in the field of aminoglycoside chemistry, particularly in the synthesis of modified aminoglycosides that can serve as probes to study enzymatic mechanisms.

The synthesis of sulfonamide-linked aminoglycoside-coenzyme A (CoA) bisubstrates is a notable application of this compound. These complex molecules are designed to mimic the transition state of enzymatic reactions involving aminoglycosides. In a key synthetic step, this compound has been shown to react with nucleophiles like N-acetylcysteamine to form the desired sulfonamide linkage. This reaction highlights the superior reactivity of this compound compared to its bromo-analogue, which is often less reactive under similar conditions. The successful synthesis of these bisubstrates provides valuable tools for studying the enzymes responsible for aminoglycoside resistance in bacteria.

The sulfonamide-linked aminoglycoside-CoA bisubstrates synthesized using this compound serve as powerful mechanistic probes for enzymes such as aminoglycoside N-6'-acetyltransferase. These probes are designed to bind to the active site of the enzyme, mimicking the tetrahedral intermediate of the acetylation reaction. By studying the interactions between the enzyme and these synthetic probes, researchers can gain insights into the catalytic mechanism of the enzyme. Interestingly, while sulfonamides are expected to be good mimics of the tetrahedral intermediate, studies have shown that sulfonamide-linked bisubstrates may exhibit different inhibitory potencies compared to their amide-linked counterparts. This underscores the subtle yet critical role that the nature of the chemical linker plays in the design of effective enzyme inhibitors and mechanistic probes.

| Probe Type | Key Synthetic Step | Enzyme Studied | Purpose |

| Sulfonamide-linked aminoglycoside-CoA bisubstrate | Reaction of this compound with a thiol nucleophile | Aminoglycoside N-6'-acetyltransferase | To probe the enzymatic reaction mechanism by mimicking the tetrahedral intermediate. |

Contributions to Advanced Synthetic Methodologies

The specific contributions of this compound to the development of broader, advanced synthetic methodologies are an area of ongoing investigation. While its utility has been demonstrated in the specific applications detailed above, its full potential in novel reaction discovery and the development of new synthetic strategies remains to be comprehensively explored and documented in the scientific literature.

Strategic Use in Carbon-Nitrogen Bond Forming Reactions

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. While specific research detailing the use of this compound as a primary reagent in C-N bond formation is limited, its structure suggests potential applications in several established synthetic strategies. The reactivity of the carbon-iodine bond allows it to participate in various coupling reactions, serving as an electrophilic partner.

One of the most powerful methods for C-N bond formation is the transition-metal-catalyzed cross-coupling reaction. In this context, this compound could theoretically be employed as a coupling partner with a variety of nitrogen-containing nucleophiles. For instance, in a typical palladium- or copper-catalyzed amination reaction, the C-I bond of this compound would be susceptible to oxidative addition to the metal center, initiating the catalytic cycle that culminates in the formation of a new C-N bond.

The following table illustrates the general scheme of a transition-metal-catalyzed C-N coupling reaction where a hypothetical substrate "R-I" like this compound could be used.

| Reaction Component | Role | Example |

| Aryl/Alkyl Halide (R-X) | Electrophile | This compound |

| Amine (R'-NH2) | Nucleophile | Primary or secondary amine |

| Catalyst | Facilitates the reaction | Palladium or Copper complex |

| Ligand | Stabilizes the catalyst | Phosphine-based or other ligands |

| Base | Activates the amine | Sodium tert-butoxide, etc. |

Detailed research findings on the use of other organoiodides in C-N bond formation have shown that the nature of the catalyst, ligand, and reaction conditions can significantly influence the efficiency and scope of the reaction. For example, the use of bulky electron-rich phosphine (B1218219) ligands has been demonstrated to be highly effective in palladium-catalyzed aminations.

Integration into Catalytic Systems for Specific Transformations

Beyond its potential role as a substrate, the structural features of this compound lend themselves to its incorporation into more complex catalytic systems. The sulfonamide nitrogen, for instance, can act as a coordinating atom in the design of novel ligands for transition metal catalysis. The development of chiral ligands is particularly important for asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is desired.

While no specific catalytic systems based on this compound have been extensively reported, the broader class of sulfonamide-containing ligands has seen successful application in a variety of asymmetric transformations. For example, chiral sulfonamide-based ligands have been used in copper-catalyzed reactions to achieve high enantioselectivity.

The potential for this compound to be integrated into such systems is an area ripe for exploration. The iodine atom could serve as a handle for further functionalization, allowing for the attachment of the sulfonamide moiety to a larger scaffold or a solid support, which could be advantageous for catalyst recovery and reuse.

Development of Derivatives for Specific Applications

The modification of the this compound structure can lead to the development of derivatives with tailored properties for specific applications. A particularly interesting avenue is the design of radiopaque derivatives for use in medical imaging.

Design and Synthesis of Radiopaque this compound Derivatives

Radiopaque materials are substances that are opaque to X-rays. howradiologyworks.comradiopaedia.org In medicine, they are used as contrast agents to enhance the visibility of internal structures during X-ray-based imaging procedures like computed tomography (CT). radiopaedia.orgrxlist.comnih.gov The radiopacity of a compound is directly related to the atomic number of its constituent atoms; heavier atoms absorb X-rays more effectively. radiopaedia.orgnih.gov Iodine, with its high atomic number, is a key component of many clinically used X-ray contrast agents. radiopaedia.orgrxlist.comnih.govdrugbank.com

The design of radiopaque derivatives of this compound would involve chemically incorporating this molecule into larger polymeric or nanoparticulate structures. The goal is to increase the local concentration of iodine atoms, thereby enhancing the X-ray attenuation.

The synthesis of such derivatives could proceed through several routes. For instance, if this compound were modified to contain a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could be copolymerized with other monomers to produce an intrinsically radiopaque polymer. This approach has been successfully used to create other types of radiopaque polymeric biomaterials. nih.govnih.govnih.govnih.gov

The following table outlines a hypothetical synthetic approach for creating a radiopaque polymer using an this compound derivative.

| Step | Description | Key Reagents |

| 1. Functionalization | Introduce a polymerizable group onto the this compound molecule. | Acryloyl chloride or similar reagent. |

| 2. Polymerization | Copolymerize the functionalized this compound with a biocompatible monomer. | AIBN (initiator), biocompatible monomer (e.g., HEMA). |

| 3. Purification | Remove unreacted monomers and initiator. | Precipitation, dialysis. |

| 4. Characterization | Confirm the structure and radiopacity of the resulting polymer. | NMR, FT-IR, GPC, X-ray imaging. |

Research into iodinated polymeric nanoparticles has also shown promise for developing new contrast agents. nih.govnih.gov These nanoparticles can be designed to have a high iodine content and can be surface-modified to improve their stability and biocompatibility. nih.gov The synthesis of radiopaque iodinated copolymeric nanoparticles has been explored to overcome stability issues of homopolymeric nanoparticles in aqueous solutions. nih.gov

While the direct synthesis and application of radiopaque this compound derivatives are not yet documented in the literature, the established principles of radiopaque material design provide a clear roadmap for future research in this area.

Spectroscopic Characterization Techniques for Iodomethanesulfonamide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and molecular vibrations within a molecule. These techniques provide a unique "fingerprint" that is characteristic of the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present. An experimental FTIR spectrum for iodomethanesulfonamide is available from the NIST Chemistry WebBook, recorded on a Perkin-Elmer 21 grating instrument using a KBr disc.

The spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key functional groups and their anticipated vibrational frequencies in this compound include:

N-H Vibrations: The sulfonamide group (-SO₂NH₂) is expected to exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3400-3200 cm⁻¹.

S=O Vibrations: The sulfonyl group (S=O) gives rise to strong, characteristic asymmetric and symmetric stretching bands. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H Vibrations: The methylene (B1212753) group (-CH₂-) adjacent to the iodine atom will have characteristic stretching and bending vibrations. C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region.

C-S and C-I Vibrations: The carbon-sulfur (C-S) and carbon-iodine (C-I) stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Analysis of the experimental spectrum from the NIST database would allow for precise assignment of these and other vibrational modes, confirming the presence of the key functional groups within the this compound molecule.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160-1120 |

| Methylene (-CH₂-) | C-H Stretch | 3000-2850 |

| Carbon-Sulfur (-C-S-) | Stretch | < 800 |

| Carbon-Iodine (-C-I-) | Stretch | < 700 |

Raman Spectroscopy for Structural Characterization and Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While no specific experimental Raman spectrum for this compound is readily available in the public domain, its expected characteristics can be inferred from the principles of Raman spectroscopy and data for similar compounds.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, in the Raman spectrum of this compound, the following features would be anticipated:

S=O Vibrations: The symmetric stretching of the S=O bonds would likely produce a strong and distinct Raman signal.

C-S and C-I Vibrations: The vibrations of the C-S and C-I bonds are also expected to be Raman active and would provide valuable structural information in the lower frequency region of the spectrum.

N-H Vibrations: The N-H stretching vibration may be observable, though often weaker in Raman than in FTIR.

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational analysis of this compound, allowing for a more complete assignment of its vibrational modes and a detailed understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of nuclei with a non-zero magnetic spin, such as ¹H.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

-CH₂- Protons: The protons of the methylene group adjacent to the electron-withdrawing iodine atom and the sulfonyl group would be expected to appear as a singlet at a downfield chemical shift, likely in the range of 4.0-5.0 ppm. The exact chemical shift would be influenced by the combined inductive effects of the iodine and the sulfonamide group.

-NH₂ Protons: The protons of the sulfonamide group would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

The integration of these signals would be expected to be in a 2:2 ratio, corresponding to the number of protons in the methylene and amine groups, respectively. The absence of unexpected signals would serve as an indicator of the compound's purity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (ppm) | Integration |

| -CH₂I | Singlet | 4.0 - 5.0 | 2H |

| -SO₂NH₂ | Broad Singlet | Variable | 2H |

Advanced NMR Techniques for Detailed Structural and Conformational Analysis

While ¹H NMR provides fundamental structural information, advanced NMR techniques could offer deeper insights into the molecular structure and dynamics of this compound. These techniques include:

¹³C NMR: This technique would provide information on the carbon skeleton of the molecule, showing a signal for the single carbon atom in this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to confirm the connectivity between protons and carbons, although for a simple molecule like this compound, this might be of limited necessity.

Solid-State NMR: For studying the compound in its solid state, solid-state NMR could provide information on the molecular packing and intermolecular interactions in the crystal lattice.

The application of these advanced techniques would be particularly useful in more complex derivatives of this compound or in studies of its interactions with other molecules.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the absence of an experimental mass spectrum for this compound, the expected fragmentation can be predicted based on the known behavior of related halogenated and sulfonated organic compounds.

Upon ionization, typically through electron impact (EI), the this compound molecule would form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound. The molecular ion would then be expected to undergo fragmentation through various pathways, including:

Loss of Iodine: A common fragmentation pathway for iodoalkanes is the cleavage of the C-I bond, which would result in a fragment ion corresponding to [M-I]⁺.

Cleavage of the C-S Bond: Fission of the bond between the methylene group and the sulfur atom would lead to fragments corresponding to the iodomethyl cation ([CH₂I]⁺) and the sulfonamide radical, or vice versa.

Fragmentation of the Sulfonamide Group: The sulfonamide moiety itself can undergo characteristic fragmentation, such as the loss of SO₂.

The analysis of these fragment ions would allow for the confirmation of the molecular structure and could be used in mechanistic studies to track the compound and its transformation products in various chemical or biological systems.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [CH₂ISO₂NH₂]⁺ | 221 |

| [M-I]⁺ | [CH₂SO₂NH₂]⁺ | 94 |

| [CH₂I]⁺ | [CH₂I]⁺ | 141 |

| [SO₂NH₂]⁺ | [SO₂NH₂]⁺ | 80 |

Other Relevant Spectroscopic Methods

In addition to the primary spectroscopic techniques, a variety of other methods provide valuable insights into the structure and composition of this compound. These techniques, while perhaps used less frequently, offer complementary data that can be crucial for a comprehensive characterization of the compound.

X-ray Fluorescence (XRF) and Related Techniques for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. eag.com The fundamental principle of XRF involves the excitation of a sample with a primary X-ray source. When the high-energy X-rays strike the atoms in the sample, they can dislodge an electron from one of the inner orbital shells. This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy outer orbital fills the vacancy, and the excess energy is released in the form of a fluorescent X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for qualitative and quantitative elemental analysis. carleton.edu

For a compound like this compound, XRF is an ideal technique for confirming the presence and quantifying the relative amounts of its constituent elements, particularly iodine and sulfur. This method is advantageous because it is rapid, requires minimal sample preparation, and is non-destructive. rigaku.com

In a typical XRF analysis of this compound, the sample would be irradiated with an X-ray beam, and the detector would measure the energies and intensities of the emitted fluorescent X-rays. The resulting spectrum would show distinct peaks corresponding to the characteristic emission lines of iodine (I), sulfur (S), and potentially other elements present in the sample matrix. The intensity of each peak is proportional to the concentration of that element in the sample.

While specific XRF data for this compound is not available, a representative dataset for a hypothetical analysis is presented below. This table illustrates the type of information that would be obtained from an XRF measurement.

| Element | Characteristic X-ray Line | Energy (keV) | Measured Intensity (counts per second) | Calculated Concentration (wt%) |

|---|---|---|---|---|

| Iodine (I) | Kα | 28.612 | Value | Value |

| Sulfur (S) | Kα | 2.307 | Value | Value |

| Oxygen (O) | Kα | 0.525 | Value | Value |

| Nitrogen (N) | Kα | 0.392 | Value | Value |

| Carbon (C) | Kα | 0.277 | Value | Value |

Note: The actual measured intensities and calculated concentrations would be determined experimentally.

XRF is particularly well-suited for the analysis of halogenated organic compounds and has been successfully used for the determination of bromine and chlorine in various matrices. rigaku.comresearchgate.net The technique can be adapted for different sample types, including solids, powders, and liquids.

Future Directions and Perspectives in Iodomethanesulfonamide Research

Paving the Way for Greener Synthesis: Novel and Sustainable Routes

The future of Iodomethanesulfonamide synthesis lies in the development of environmentally benign and efficient methodologies. Current research in the broader field of sulfonamide synthesis is heavily focused on green chemistry principles, which will undoubtedly influence the production of this compound and its derivatives.

Key areas of development include:

Mechanochemistry: A solvent-free mechanochemical approach has been demonstrated for the synthesis of various sulfonamides. rsc.org This method, which involves a one-pot, double-step procedure using solid sodium hypochlorite, offers a sustainable and cost-effective alternative to traditional solvent-based syntheses. rsc.org Future research could adapt this telescopic protocol for the production of this compound, significantly reducing solvent waste.

Aqueous Synthesis: The use of water as a "green" solvent is a promising avenue for sustainable sulfonamide synthesis. researchgate.net Methodologies using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source in water have been developed, with the final product often precipitating out and being collected by simple filtration. researchgate.net Applying such principles to this compound could streamline its synthesis and purification.

Alternative Oxidants and Solvents: Research has shown the efficacy of using sustainable solvents and milder oxidants. For instance, a general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) has been developed using sodium dichloroisocyanurate dihydrate as an efficient oxidant. researchgate.netrsc.orgresearcher.life This approach avoids harsh conditions and simplifies the workup process. researchgate.netrsc.orgresearcher.life

Electrochemistry: Electrochemical methods present a conceptually new and simple way to synthesize sulfonamides, avoiding harsh reaction conditions. chemistryworld.com Exploring the electrochemical synthesis of this compound could lead to more efficient and environmentally friendly production processes.

Photocatalysis: The use of photocatalysis is a growing area in the synthesis and functionalization of sulfur(VI)-containing molecules, including sulfonamides. nih.gov This approach offers new types of reactivity under mild conditions and could be harnessed for the novel synthesis of this compound derivatives. nih.gov

These innovative synthetic strategies are summarized in the table below:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Mechanochemistry | Solvent-free, one-pot reaction | Reduced solvent waste, cost-effective, environmentally friendly |

| Aqueous Synthesis | Utilizes water as a green solvent | Sustainable, simplified purification |

| Alternative Oxidants/Solvents | Employs milder reagents and sustainable solvents | Avoids harsh conditions, eco-friendly |

| Electrochemistry | Employs electricity to drive reactions | Simple, avoids harsh reagents |

| Photocatalysis | Uses light to initiate chemical reactions | Mild reaction conditions, novel reactivity |

Unraveling Reaction Pathways: Advanced Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel ones. The future of this compound research will benefit from the application of state-of-the-art computational and experimental techniques to elucidate the intricate details of its formation and reactivity.

Future mechanistic studies will likely focus on:

Computational Modeling: High-level computational techniques, such as Density Functional Theory (DFT) and ab initio methods, will be instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies can predict transition state geometries, activation energies, and reaction pathways, providing invaluable insights into the reaction mechanism.

Spectroscopic Analysis: Advanced spectroscopic techniques, including in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Expanding the Chemist's Toolkit: Synthetic Applications and Reagent Design

The unique structural features of this compound, particularly the presence of a reactive iodine atom, make it a promising building block and reagent in organic synthesis. Future research will likely focus on expanding its synthetic utility and designing novel reagents based on its scaffold.

Potential areas of exploration include:

Cross-Coupling Reactions: The iodine atom in this compound can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the facile introduction of a wide range of functional groups, leading to the synthesis of diverse this compound derivatives with potentially interesting biological or material properties.

Novel Reagent Development: The sulfonyl halide-like reactivity of this compound could be exploited in the design of new reagents for organic synthesis. wikipedia.org For example, it could potentially be used as a novel sulfonating agent or as a precursor to other functionalized sulfonyl halides. The development of bench-stable alternatives to reactive sulfonyl chlorides, such as 2,4,6-trichlorophenyl (TCP) sulfonates, provides a template for creating more user-friendly reagents based on the this compound core. acs.org

Synthesis of Heterocycles: Sulfonamides are key components in many heterocyclic compounds. ajchem-b.comnih.gov Future work could explore the use of this compound in the synthesis of novel heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Beyond the Flask: Interdisciplinary Research Opportunities

The versatile nature of the sulfonamide functional group opens doors for this compound to be explored in a wide range of scientific disciplines beyond traditional organic synthesis. ajchem-b.comnih.gov

Future interdisciplinary research could venture into:

Medicinal Chemistry: Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-b.comnih.govijpsjournal.comstudy.combritannica.com The unique electronic and steric properties imparted by the iodine atom in this compound could lead to the discovery of novel drug candidates with enhanced efficacy or novel mechanisms of action.

Materials Science: Sulfonamide-containing polymers and materials are known for their interesting thermal and optical properties. The incorporation of the heavy iodine atom into a sulfonamide framework could lead to the development of new materials with unique properties, such as high refractive indices or enhanced X-ray absorption capabilities, making them suitable for applications in optics, electronics, and medical imaging.

Chemical Biology: this compound derivatives could be designed as chemical probes to study biological processes. The iodine atom can serve as a handle for the attachment of fluorescent tags or affinity labels, allowing for the visualization and identification of biological targets.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for exciting discoveries and innovations across various scientific fields.

Q & A

Q. What are the established synthetic methodologies for iodomethanesulfonamide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions, where iodomethane derivatives react with sulfonamide precursors. For example, highlights a comparative study between bromomethyl sulfonamide and this compound, demonstrating the latter’s higher electrophilicity due to iodine’s polarizability. Optimal conditions (e.g., solvent polarity, temperature, and stoichiometry) should be systematically tested using kinetic assays. Purification via column chromatography or recrystallization is recommended, with yield optimization guided by Design of Experiments (DoE) principles .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities. emphasizes avoiding excessive chemical structures in visuals, but raw spectral data should be included in appendices for reproducibility .

Q. How does this compound’s reactivity compare to analogous halogenated sulfonamides in nucleophilic substitution reactions?

Comparative reactivity studies, such as those in , use model reactions with nucleophiles (e.g., thiols or amines). This compound exhibits faster kinetics than bromo/chloro analogs due to weaker C–I bonds. Researchers should conduct kinetic experiments under controlled conditions (solvent, temperature) and analyze results using Arrhenius plots or computational modeling (DFT) to validate trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Contradictions may arise from variations in experimental design (e.g., solvent polarity, nucleophile concentration). A systematic review ( ) approach is recommended:

Q. What experimental strategies can elucidate the mechanistic pathway of this compound in complex multi-step reactions?

Advanced mechanistic studies require:

- Isotopic labeling (e.g., ¹⁸O or ²H) to track bond cleavage/formation.

- In-situ monitoring via techniques like FT-IR or HPLC-MS to detect intermediates.

- Theoretical modeling (DFT/MD simulations) to predict transition states. stresses linking methodology directly to the research question, ensuring each step addresses a hypothesis .

Q. How can reaction conditions be optimized to maximize this compound’s yield while minimizing byproducts?

Apply response surface methodology (RSM) to model interactions between variables (temperature, solvent, stoichiometry). Use high-throughput screening to test combinatorial conditions. recommends increasing sample sizes and replicating under real-world lab conditions to enhance reliability .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA, t-tests) to validate significance, and report uncertainties (). Include raw data in appendices for transparency .

- Literature Synthesis : Systematically map existing studies to identify gaps (). Prioritize peer-reviewed journals over unreliable platforms .

- Ethical Compliance : For toxicity studies, follow protocols in for human/animal subject approvals, though this compound’s applications here are limited in the provided context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.